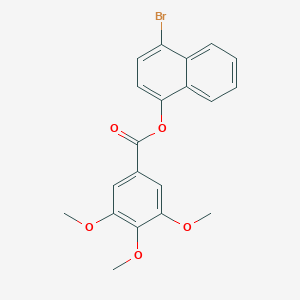![molecular formula C43H36N2O4 B322501 2-(2-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322501.png)
2-(2-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-methylphenoxyacetic acid, followed by its reaction with other aromatic compounds under specific conditions to form the final product. Common reagents used in these reactions include acetic anhydride, amines, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2-(2-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylphenoxyacetic acid: A simpler compound with similar functional groups but fewer aromatic rings.
2-{[(2-Methylphenoxy)acetyl]amino}benzoic acid: Another related compound with a similar structure but different functional groups.
Uniqueness
2-(2-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is unique due to its complex structure, which includes multiple aromatic rings and functional groups.
Propriétés
Formule moléculaire |
C43H36N2O4 |
|---|---|
Poids moléculaire |
644.8 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-[4-[9-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]fluoren-9-yl]phenyl]acetamide |
InChI |
InChI=1S/C43H36N2O4/c1-29-11-3-9-17-39(29)48-27-41(46)44-33-23-19-31(20-24-33)43(37-15-7-5-13-35(37)36-14-6-8-16-38(36)43)32-21-25-34(26-22-32)45-42(47)28-49-40-18-10-4-12-30(40)2/h3-26H,27-28H2,1-2H3,(H,44,46)(H,45,47) |
Clé InChI |
RIKNHJRMCCDIGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=CC=CC=C7C |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=CC=CC=C7C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B322422.png)






![3-Methylphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B322437.png)



